molecular formula C11H10O2S2 B1525999 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid CAS No. 1178202-34-0

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid

Cat. No. B1525999
M. Wt: 238.3 g/mol
InChI Key: CSLIMGSNLSQIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O2S2 . It has a molecular weight of 238.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Electric Double Layer Single-Molecule Switch

  • Application Summary: The molecule-electrode interface is critical for integrating atomically precise molecules into circuits. The electric field localized metal cations in the outer Helmholtz plane can modulate interfacial Au-carboxyl contacts, realizing a reversible single-molecule switch .
  • Methods of Application: STM break junction and I-V measurements show the electrochemical gating of aliphatic and aromatic carboxylic acids have a conductance ON/OFF behavior in electrolyte solution containing metal cations (i.e., Na+, K+, Mg2+ and Ca2+), compared to almost no change in conductance without metal cations .
  • Results or Outcomes: This work validates the critical role of localized cations in the electric double layer to regulate electron transport at the single-molecule level .

2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs)

  • Application Summary: Due to their porous framework, large surface area, tunability, and easy surface functionalization, MOFs and NMOFs have emerged as useful tools for biomedical applications, specifically for drug delivery .
  • Methods of Application: The most commonly employed strategies to associate drugs with these NMOFs are highlighted and methods to characterize them are also briefly discussed .
  • Results or Outcomes: As drug carriers, they offer high drug loading capacity and controlled release at the target site .

3. Local Cation-Tuned Reversible Single-Molecule Switch

  • Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
  • Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
  • Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .

4. Local Cation-Tuned Reversible Single-Molecule Switch

  • Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
  • Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
  • Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(methylsulfanylmethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLIMGSNLSQIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(SC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
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3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
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3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
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3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
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3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid

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